molecular formula C21H24ClN5O2 B5993766 Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride

Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride

Cat. No.: B5993766
M. Wt: 413.9 g/mol
InChI Key: SPTUERAWOIPHDN-UHFFFAOYSA-N
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Description

Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride is a complex organic compound that belongs to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The compound has significant applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride involves multiple steps. One common synthetic route includes the reaction of 4-methylpiperazine with 4-formylbenzoic acid to form an intermediate, which is then further reacted with quinazoline derivatives under specific conditions. The reaction typically requires a controlled environment with inert atmosphere and room temperature to ensure the stability of the intermediate products .

Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels.

Chemical Reactions Analysis

Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular pathways. For example, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can trigger apoptosis and is particularly useful in the treatment of hematological malignancies .

Comparison with Similar Compounds

Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2.ClH/c1-25-11-13-26(14-12-25)19-17-5-3-4-6-18(17)23-21(24-19)22-16-9-7-15(8-10-16)20(27)28-2;/h3-10H,11-14H2,1-2H3,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTUERAWOIPHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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